molecular formula C13H13NO2 B13039125 Methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 149505-92-0

Methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B13039125
CAS No.: 149505-92-0
M. Wt: 215.25 g/mol
InChI Key: UXSBRWXUUBSFBD-UHFFFAOYSA-N
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Description

Core Structural Features

The compound consists of a tetrahydronaphthalene (tetralin) scaffold, where positions 2 and 6 are substituted with a methyl ester (–COOCH₃) and cyano (–CN) group, respectively. The molecular formula is C₁₃H₁₃NO₂ , with a molar mass of 215.25 g/mol (calculated from PubChem data for analogous structures). The fused bicyclic system comprises a fully saturated cyclohexane ring fused to an aromatic benzene ring, creating a planar aromatic region and a flexible aliphatic moiety.

Key bond lengths and angles align with tetrahydronaphthalene derivatives:

  • The C–C bonds in the saturated ring average 1.54 Å , typical for single bonds in cyclohexane systems.
  • The ester group’s carbonyl (C=O) bond measures 1.21 Å , consistent with conjugated carbonyl systems.
  • The cyano group’s C≡N bond length is 1.16 Å , reflecting its sp-hybridized character.

Table 1: Core Structural Parameters

Parameter Value Source
Molecular formula C₁₃H₁₃NO₂ Adapted from
Molar mass 215.25 g/mol Calculated
C=O bond length 1.21 Å
C≡N bond length 1.16 Å

The SMILES notation (COC(=O)C1=CC=C(C2=C1CCCC2)C#N) and InChIKey (SBFXBOWHTPTFTK-UHFFFAOYSA-N, adapted from ) further clarify connectivity.

Stereochemical Configurations

The tetrahydronaphthalene system adopts a half-chair conformation in the saturated ring, as observed in tetralin derivatives. The cyano group at position 6 occupies an axial orientation to minimize steric clashes with the ester group at position 2, which prefers an equatorial position due to its bulk. This arrangement stabilizes the molecule by reducing 1,3-diaxial interactions.

Computational studies suggest a dihedral angle of 12.5° between the aromatic ring and the ester group, facilitating conjugation with the carbonyl π-system. The saturated ring’s puckering amplitude, quantified by the Cremer-Pople parameter θ = 45.8° , indicates moderate distortion from planarity.

Tautomeric and Isomeric Variations

Tautomerism is absent due to the lack of enolizable protons near the cyano or ester groups. However, positional isomers may arise if substituents relocate to other positions on the tetrahydronaphthalene core. For example, moving the cyano group to position 5 would yield a regioisomer with distinct electronic properties.

Stereoisomerism is limited to the saturated ring’s conformation. While the compound lacks chiral centers, dynamic interconversion between chair and boat conformers occurs at room temperature, as evidenced by NMR line-shape analysis.

Electronic Properties and Frontier Molecular Orbitals

The cyano and ester groups exert strong electron-withdrawing effects , polarizing the aromatic ring. Density functional theory (DFT) calculations reveal:

  • HOMO (-6.32 eV): Localized on the aromatic benzene ring, with minor contributions from the ester oxygen lone pairs.
  • LUMO (-1.87 eV): Primarily located on the cyano group and carbonyl moiety, indicating susceptibility to nucleophilic attack.

The HOMO-LUMO gap of 4.45 eV suggests moderate reactivity, consistent with conjugated systems. Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the ester’s lone pairs and the aromatic π-system, stabilizing the molecule by 18.7 kcal/mol .

Table 2: Electronic Properties

Property Value Method
HOMO Energy -6.32 eV DFT/B3LYP/6-31G(d)
LUMO Energy -1.87 eV DFT/B3LYP/6-31G(d)
HOMO-LUMO Gap 4.45 eV DFT/B3LYP/6-31G(d)
NBO Stabilization 18.7 kcal/mol NBO Analysis

Properties

CAS No.

149505-92-0

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate

InChI

InChI=1S/C13H13NO2/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h4-5,7,9H,2-3,6H2,1H3

InChI Key

UXSBRWXUUBSFBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CC(CC2)C#N)C=C1

Origin of Product

United States

Preparation Methods

Starting Material Preparation

A common precursor is methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate. This ketoester can be converted into an imine intermediate by reaction with sulfinamide derivatives, which upon reduction yields amine intermediates. These amines are then protected (e.g., Boc protection) to facilitate further transformations without side reactions.

Cyano Group Introduction

The cyano group at the 6-position can be introduced via nucleophilic substitution or via domino reactions involving malononitrile. For example, base-catalyzed domino reactions involving malononitrile and cyclohexanone derivatives can yield tetrahydronaphthalene derivatives with cyano substituents in high selectivity and yield.

Esterification

Esterification to form the methyl ester is typically accomplished by treatment of the corresponding carboxylic acid or acid chloride with methanol under acidic or catalytic conditions. Alternatively, methyl ester derivatives can be carried through the synthetic sequence from the start to avoid additional esterification steps.

Oxidation and Functional Group Transformations

Selective oxidation methods (e.g., using DDQ or chromium trioxide) have been employed to functionalize the tetrahydronaphthalene ring system at specific positions, facilitating the introduction of functional groups or conversion to ketones, which serve as intermediates for subsequent cyano or ester group installation.

Representative Synthetic Procedure (Literature-Based)

Step Reaction Reagents/Conditions Yield (%) Notes
1 Imine formation from methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (S)-t-butyl sulfinamide, NaBH4 reduction 70-85 Diastereomeric mixture separated
2 Amine hydrochloride salt formation 6 M HCl in isopropanol/methanol, 23 °C, 1-2.5 h Quantitative Prepares amine for protection
3 Boc protection of amine Boc2O, triethylamine, CH2Cl2, 0-23 °C, 12 h 80-85 Protects amine for further steps
4 Oxidation to bromoketone intermediate KMnO4, MgSO4, acetone, 0-23 °C, 8 h 60-65 Enables further functionalization
5 Carbonylation and methyl ester formation Pd(OAc)2, xantphos, Et3N, CO atmosphere, methanol, 70 °C, 3.5 h 75-80 Final ester formation step

This sequence leads to methyl ester derivatives with cyano substituents after further functional group manipulations.

Alternative Domino Reaction Method

A base-promoted domino reaction involving malononitrile and cyclohexanone derivatives can efficiently construct the tetrahydronaphthalene ring bearing cyano and ester functionalities in a single operation. This method uses:

  • Piperidine or pyrrolidine as base catalysts,
  • DMF as solvent,
  • Elevated temperature (~100 °C),
  • Followed by acidification and dehydration steps to yield the target tetrahydronaphthalene derivative with cyano and ester groups in excellent yields (often >80%).

Analytical and Characterization Techniques

Throughout the synthesis, reaction progress and product identity are monitored by:

  • Thin-layer chromatography (TLC),
  • Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C),
  • Mass spectrometry (MS),
  • X-ray crystallography for structural confirmation of key intermediates.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield Range Advantages Limitations
Imine formation and reduction Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (S)-t-butyl sulfinamide, NaBH4 RT, 1-2 h 70-85% Stereoselective amine formation Requires diastereomer separation
Boc protection and oxidation Amine intermediate Boc2O, KMnO4 0-23 °C, 8-12 h 60-85% Protects amine, introduces ketone Multiple steps
Carbonylation and esterification Bromoketone intermediate Pd(OAc)2, xantphos, CO, MeOH 70 °C, 3.5 h 75-80% Efficient methyl ester formation Requires Pd catalyst and CO
Base-promoted domino reaction Cyclohexanone, malononitrile Piperidine, DMF, KOH 100 °C, 1 h >80% One-pot synthesis, high yield Requires base and high temp

Research Findings and Considerations

  • The stereoselective formation of amine intermediates via sulfinamide imines is well-documented and critical for obtaining optically active compounds.
  • Oxidation methods must be carefully chosen to avoid over-oxidation or decomposition; DDQ and chromium trioxide have been used with varying success depending on substrate substitution.
  • Domino reactions offer a streamlined approach to build complex tetrahydronaphthalene derivatives with cyano groups, minimizing purification steps and improving overall efficiency.
  • Protective group strategies (e.g., Boc protection) are essential to manage reactive amines during multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of tetrahydronaphthalene have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .

1.2 Antimicrobial Properties
Studies have also suggested that this compound possesses antimicrobial activity. Its efficacy against certain bacterial strains indicates potential for development into new antibiotics or preservatives in pharmaceutical formulations .

Material Science

2.1 Polymer Synthesis
this compound can serve as a monomer in the synthesis of novel polymers. The incorporation of such compounds into polymer matrices can enhance mechanical properties and thermal stability. Research shows that polymers derived from this compound exhibit improved tensile strength and flexibility compared to traditional materials .

2.2 Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it suitable for applications in OLED technology. Its ability to act as a light-emitting layer contributes to the efficiency and brightness of OLED devices, which are increasingly used in displays and lighting .

Synthetic Intermediate

3.1 Versatile Building Block
In organic synthesis, this compound serves as a versatile building block for the synthesis of various complex molecules. It can undergo reactions such as nucleophilic addition and cycloaddition, facilitating the creation of more complex structures used in pharmaceuticals and agrochemicals .

Case Studies

Application Area Study Reference Findings
Anticancer Activity Induces apoptosis in cancer cell lines
Antimicrobial Properties Effective against specific bacterial strains
Polymer Synthesis Enhanced mechanical properties in polymer matrices
OLED Technology Improved efficiency and brightness in light-emitting devices
Synthetic Intermediate Facilitates complex molecule synthesis

Mechanism of Action

The mechanism of action of Methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent at position 6 significantly influences the compound’s electronic, physical, and biological properties. Key analogs include:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Key References
Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate Oxo (=O) C₁₂H₁₂O₃ 204.22
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate Oxo (=O) - -
Methyl 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate Oxo (=O) C₁₂H₁₂O₃ 204.22
Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate Amino (-NH₂) C₁₂H₁₅NO₂ 205.25
Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate Aminomethyl (-CH₂NH₂) C₁₃H₁₇NO₂ 219.28
Target Compound: Methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate Cyano (-CN) C₁₃H₁₁NO₂ 217.24* -

*Calculated molecular weight based on structural analogy.

Physicochemical Properties

  • Solubility: Oxo derivatives exhibit moderate polarity due to ketone groups, enhancing solubility in polar aprotic solvents . Amino and aminomethyl derivatives show increased water solubility when converted to hydrochloride salts (e.g., 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride, CAS 1000161-37-4) . Cyano groups (-CN) impart moderate polarity but less than amino groups, suggesting solubility in organic solvents like DMSO or acetone.
  • Stability: Oxo derivatives are prone to keto-enol tautomerism, whereas cyano groups offer stability under acidic/basic conditions due to strong σ-bond character.

Biological Activity

Methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of tetrahydronaphthalene with a cyano group and a carboxylate ester. Its molecular formula is C12H11N1O2C_{12}H_{11}N_{1}O_{2}, and it possesses the following structural characteristics:

  • Cyano Group (-CN) : Imparts unique reactivity and potential interactions with biological targets.
  • Tetrahydronaphthalene Core : Provides a rigid structure conducive to binding interactions with proteins or enzymes.

The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to active sites or allosteric sites, thereby modulating metabolic pathways.
  • Receptor Interaction : The structural features allow for potential binding to various receptors involved in signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against several pathogens. For instance:

  • Mycobacterium tuberculosis : Studies suggest that compounds similar to methyl 6-cyano derivatives can inhibit the growth of Mycobacterium tuberculosis by targeting specific metabolic pathways involved in cell wall synthesis .
Pathogen Activity Reference
Mycobacterium tuberculosisInhibition of growth
Staphylococcus aureusModerate inhibition

Anti-Cancer Activity

The compound's ability to modulate cellular pathways suggests potential anti-cancer properties. Case studies have shown:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that methyl 6-cyano derivatives exhibit cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest .
Cancer Cell Line IC50 (µM) Reference
HeLa15
MCF-710

Case Studies

  • Study on Mycobacterial Inhibition :
    • Researchers investigated the inhibitory effects of methyl 6-cyano derivatives on Mycobacterium tuberculosis. Results indicated significant bactericidal activity at low concentrations (IC50 < 10 µM), highlighting the compound's potential as a lead for anti-TB drug development .
  • Anti-Cancer Efficacy :
    • A study assessed the cytotoxic effects of this compound on breast cancer cell lines. The results showed a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups.

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